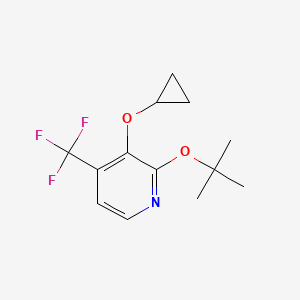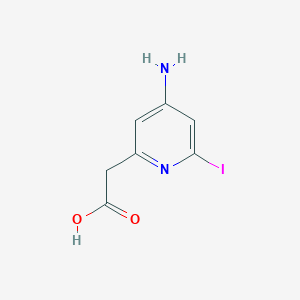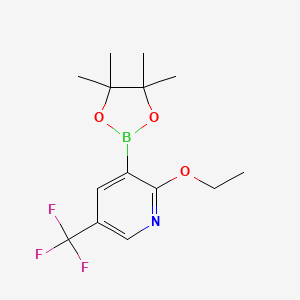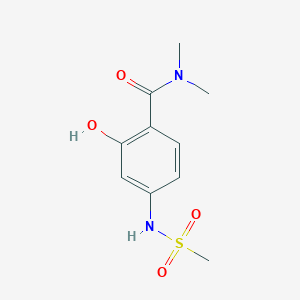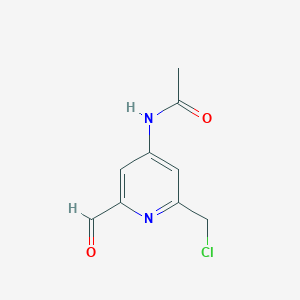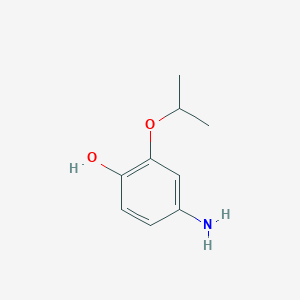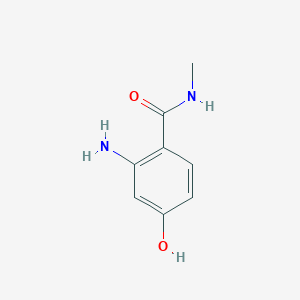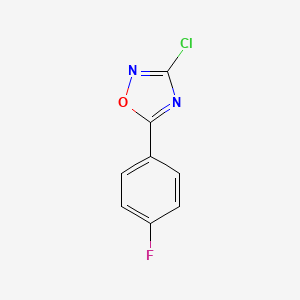
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family It features a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 6-position, with an ethanone group attached to the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone typically involves the following steps:
Nitration: The starting material, 4-methoxypyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using large reactors to handle the nitration step efficiently.
Purification: Employing techniques such as recrystallization or column chromatography to purify the intermediate and final products.
Acylation: Conducting the Friedel-Crafts acylation in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-Methoxy-6-aminopyridin-2-YL)ethanone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 1-(4-Methoxy-6-nitropyridin-2-YL)acetic acid.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
1-(4-Methoxy-2-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.
1-(4-Methoxy-6-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.
1-(4-Methoxy-6-nitropyridin-2-YL)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the pyridine ring allows for diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
1-(4-methoxy-6-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(14-2)4-8(9-7)10(12)13/h3-4H,1-2H3 |
Clave InChI |
CCTDMQDZTXXSNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


